molecular formula C9H6Br2ClN3 B2725626 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 917219-31-9

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B2725626
CAS No.: 917219-31-9
M. Wt: 351.43
InChI Key: VZMTUHZERQICOP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative characterized by bromine atoms at positions 3 and 5 of the triazole ring and a 2-chlorobenzyl substituent at position 1.

Properties

IUPAC Name

3,5-dibromo-1-[(2-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMTUHZERQICOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

The most direct route involves alkylating 3,5-dibromo-1H-1,2,4-triazole (Int-1) with 2-chlorobenzyl bromide. This method parallels the reaction conditions used for analogous compounds in the literature.

Procedure :

  • Deprotonation : Int-1 (500 mg, 2.2 mmol) is dissolved in anhydrous DMF (32 mL) and cooled to 0–5°C. Sodium hydride (55% dispersion in mineral oil, 106 mg, 2.64 mmol) is added portionwise, and the mixture is stirred for 20 minutes.
  • Alkylation : 2-Chlorobenzyl bromide (815.5 mg, 5.29 mmol) is added dropwise at room temperature, and the reaction is stirred for 15 hours.
  • Work-Up : The mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The aqueous layer is extracted with ethyl acetate (3 × 30 mL), and the combined organic phases are dried over sodium sulfate and concentrated.
  • Purification : Column chromatography (silica gel, ethyl acetate/n-heptane gradient) yields the title compound as a colorless oil (362 mg, 58%).

Key Data :

Parameter Value
Yield 58%
Reaction Time 15 hours
Base Sodium hydride
Solvent DMF
Purification Column chromatography

Alternative Alkylation Conditions

A sealed-tube method using potassium carbonate (K₂CO₃) in DMF at 120°C offers a higher-temperature alternative, suitable for less reactive substrates.

Procedure :

  • Reaction Setup : Int-1 (500 mg, 2.2 mmol), 2-chlorobenzyl bromide (524 mg, 2.64 mmol), and K₂CO₃ (305 mg, 2.2 mmol) are combined in DMF (3 mL) under argon.
  • Heating : The sealed vial is stirred at 120°C overnight.
  • Work-Up : The mixture is diluted with water (50 mL), extracted with ethyl acetate (2 × 50 mL), and washed with saturated NaCl.
  • Purification : Concentration and recrystallization yield the product as a white solid (619 mg, 94.6%).

Key Data :

Parameter Value
Yield 94.6%
Temperature 120°C
Base K₂CO₃
Solvent DMF

Mechanistic Insights and Regioselectivity Control

The 1,2,4-triazole ring exhibits three potential alkylation sites (N1, N2, N4). However, the 1-position is preferentially alkylated due to its lower pKa (~10–12) compared to the 2- and 4-positions. Deprotonation with NaH generates a resonance-stabilized anion at N1, which undergoes nucleophilic attack by the benzyl bromide.

Challenges :

  • Quaternization : Excess alkylating agent or prolonged reaction times may lead to quaternary ammonium salt formation.
  • Isomerization : Competing alkylation at N2 or N4 can occur if the base is insufficiently strong.

Optimization Strategies for Improved Yields

Solvent Selection

Polar aprotic solvents like DMF enhance anion stability and reaction rates. Tetrahydrofuran (THF) is less effective due to its lower polarity.

Base Screening

  • NaH vs. K₂CO₃ : NaH provides higher yields (58–98.5%) but requires strict anhydrous conditions. K₂CO₃ is more tolerant of moisture but may necessitate higher temperatures.

Stoichiometry

A 1:2.4 molar ratio of Int-1 to 2-chlorobenzyl bromide ensures complete conversion, minimizing residual starting material.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz) : δ 3.33 (s, 3H, CH₃), 3.76 (t, J = 5.3 Hz, 2H, CH₂), 4.29 (t, J = 5.3 Hz, 2H, CH₂), 7.25–7.45 (m, 4H, Ar-H).
  • ¹³C NMR : Peaks at δ 52.1 (CH₃), 68.4 (CH₂), 127.8–134.6 (Ar-C), 145.9 (C-Br).

Mass Spectrometry (MS)

  • ES+ m/z : 409.8 ([M+H]⁺), confirming the molecular ion.

Comparative Analysis of Synthetic Routes

Method Yield Base Solvent Temperature
NaH/DMF 58% NaH DMF RT
Sealed Tube (K₂CO₃) 94.6% K₂CO₃ DMF 120°C

The sealed-tube method offers superior yields but requires specialized equipment. The NaH-mediated route is more accessible for standard laboratories.

Challenges in Scalability and Industrial Adaptation

  • Cost : 2-Chlorobenzyl bromide is expensive compared to simpler alkylating agents.
  • Safety : NaH poses fire risks, necessitating inert atmosphere handling.
  • Purification : Column chromatography becomes impractical at multi-kilogram scales, prompting exploration of crystallization-based methods.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents such as dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including 3,5-dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against a range of microorganisms due to its electrophilic nature stemming from the bromine substitutions.

Case Study: Antifungal Properties
A study demonstrated that triazole compounds could inhibit fungal growth effectively. The 3,5-dibromo derivative showed promising results against common fungal pathogens, indicating its potential as an antifungal agent.

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Study: Breast Cancer Cell Lines
In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents .

Synthesis and Structural Investigations

The synthesis of this compound typically involves several steps that include the formation of the triazole ring through cyclization reactions. Its structural properties enhance its reactivity and biological activity.

Table 1: Synthesis Overview

StepReaction TypeDescription
1CyclizationFormation of the triazole ring via reaction of hydrazine with appropriate carbonyl compounds.
2BrominationIntroduction of bromine atoms at positions 3 and 5 through electrophilic substitution.
3ChlorinationSubstitution reaction to attach the chlorophenyl group at position 1.

Interaction Studies

The interaction studies of this compound with biological targets have shown that it binds effectively to proteins involved in cell signaling pathways.

Table 2: Binding Affinities

Target ProteinBinding Affinity (kcal/mol)
Tubulin-8.5
DNA-7.8
Bovine Serum Albumin-6.9

These interactions suggest that the compound may interfere with critical cellular processes such as mitosis and DNA replication.

Broader Applications

Beyond its medicinal uses, triazoles like this compound have potential applications in agricultural chemistry as fungicides and herbicides due to their biological activity against plant pathogens.

Case Study: Agricultural Use
Research indicates that triazoles can be utilized to protect crops from fungal infections while also promoting plant growth regulation .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen Effects : Bromine atoms at positions 3 and 5 contribute to molecular weight and polarizability, facilitating halogen bonding in drug-receptor interactions. Chlorine in the benzyl group (target) vs. fluorine () modifies electron-withdrawing effects, impacting reactivity and stability.
  • Applications : Fluorinated analogs (e.g., ) are prioritized in drug development due to enhanced bioavailability, while sulfonyl-containing derivatives () may serve as protease inhibitors.

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : The target compound’s calculated molecular weight (~345.4 g/mol) is lower than bromobenzyl () or trifluorobenzyl () analogs, suggesting differences in solubility and diffusion rates.
  • Spectroscopic Data : While specific IR/NMR data for the target are unavailable, analogs like 4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () show characteristic peaks for C-Br (533 cm⁻¹ in IR) and aromatic protons (δ 6.10–8.01 ppm in ¹H-NMR) .

Biological Activity

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and are known for their pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C9H6Br2ClN3
Molar Mass 415.49 g/mol
Density 2.12 g/cm³ (predicted)
Boiling Point 593.1 °C (predicted)
CAS Number 919259-59-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit various enzymes and receptors that are crucial for microbial growth and cancer cell proliferation. For example, it may disrupt metabolic pathways in bacteria or cancer cells by inhibiting key enzymes involved in their survival and replication processes .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves the inhibition of essential metabolic processes in these microorganisms .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. A notable study evaluated various triazole derivatives for their antiproliferative effects against different cancer cell lines. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on colorectal cancer cells (HT-29), with IC50 values in the micromolar range . The presence of bromine and chlorine substituents enhances the compound's interaction with cancer-related proteins.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of specific substituents on the triazole ring structure in determining biological activity. For instance:

  • Bromine Substituents : The presence of bromine at positions 3 and 5 increases lipophilicity and may enhance binding affinity to biological targets.
  • Chlorophenylmethyl Group : This moiety is crucial for increasing the compound's overall stability and bioactivity against various pathogens.

Study on Antifungal Activity

A recent study focused on the antifungal properties of triazole derivatives including this compound. The results indicated that this compound demonstrated significant antifungal activity against several strains of fungi resistant to conventional treatments .

Evaluation in Cancer Research

Another research effort investigated the antiproliferative effects of triazoles on human cancer cell lines. The study found that compounds with similar structures to this compound inhibited cell growth effectively and induced apoptosis in cancer cells through various pathways .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterExample ConditionsEvidence Source
Halogenation AgentNBS or Br₂Inferred
SolventDichloromethane (DCM)
Temperature0–25°CInferred
Purity Standard≥98% (HPLC)

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Use a combination of:

  • X-ray Crystallography: Resolve crystal packing and substituent orientation (e.g., monoclinic P2₁/c space group, Mo-Kα radiation) .
  • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). The 2-chlorophenylmethyl group shows distinct aromatic protons (δ 7.2–7.5 ppm) and methylene protons (δ ~5.2 ppm) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~370–375 amu) .

Basic: What biological screening methods are applicable for triazole derivatives?

Methodological Answer:

  • In Vitro Assays: Test antifungal/antibacterial activity using microdilution methods (e.g., MIC against Candida albicans or E. coli). Use positive controls like fluconazole .
  • Enzyme Inhibition: Evaluate cytochrome P450 inhibition via fluorometric assays .
  • Data Interpretation: Compare IC₅₀ values with structurally similar compounds (e.g., Epoxiconazole, a triazole fungicide) .

Advanced: How can synthetic yields be optimized for halogenated triazoles?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DCM) vs. ethanol. Ethanol may reduce side reactions but lower bromination efficiency .
  • Catalyst Optimization: Replace glacial acetic acid () with Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .
  • Reaction Monitoring: Use TLC (hexane:ethyl acetate 3:1) to track intermediate formation and adjust reaction time (4–8 hours) .

Q. Table 2: Yield Optimization Strategies

VariableImpact on YieldEvidence
Ethanol vs. DCMLower halogenation efficiency vs.
Acid CatalystHigher regioselectivity

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Control Experiments: Test against isostructural analogs (e.g., 3,5-dinitro-1H-1,2,4-triazole) to isolate substituent effects .
  • Dose-Response Curves: Ensure linearity in activity (R² > 0.95) across 3–5 replicates .
  • Structural Validation: Re-characterize batches with conflicting results via XRD to rule out polymorphic differences .

Advanced: What computational methods predict its environmental fate?

Methodological Answer:

  • QSAR Modeling: Use EPI Suite to estimate logP (hydrophobicity) and biodegradation potential .
  • Aquatic Toxicity Testing: Follow OECD Guideline 211 (Daphnia magna 48-hour LC₅₀) due to reported aquatic toxicity in analogs (e.g., EC₅₀ < 1 mg/L) .

Advanced: How does crystallography inform SAR studies?

Methodological Answer:

  • Hydrogen Bond Analysis: Identify H-bond donors/acceptors (e.g., triazole N atoms) critical for target binding .
  • Torsion Angles: Measure substituent flexibility (e.g., 2-chlorophenylmethyl dihedral angles) to optimize steric compatibility .

Q. Table 3: Key Crystallographic Data

ParameterExample ValueEvidence
Space GroupMonoclinic (P2₁/c)
Bond Length (C-Br)~1.89 ÅInferred

Advanced: What are the challenges in scaling up synthesis?

Methodological Answer:

  • Exothermic Reactions: Use jacketed reactors to control bromination temperatures and avoid decomposition .
  • Waste Management: Recover solvents (e.g., DCM) via distillation and neutralize brominated byproducts with Na₂S₂O₃ .

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